molecular formula C25H24N4O2 B10932502 1-benzyl-6-cyclopropyl-N-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-benzyl-6-cyclopropyl-N-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10932502
M. Wt: 412.5 g/mol
InChI Key: NNXRNAAAZOVVPY-UHFFFAOYSA-N
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Description

1-benzyl-6-cyclopropyl-N-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a benzyl group, a cyclopropyl group, a methoxyphenyl group, and a pyrazolopyridine core. The presence of these diverse functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-6-cyclopropyl-N-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. The key steps include the formation of the pyrazolopyridine core, followed by the introduction of the benzyl, cyclopropyl, and methoxyphenyl groups. Common reagents used in these reactions include:

    Benzyl halides:

    Cyclopropyl halides: for the cyclopropyl group.

    Methoxyphenyl derivatives: for the methoxyphenyl group.

The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-6-cyclopropyl-N-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-benzyl-6-cyclopropyl-N-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Research: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.

    Industrial Applications: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-benzyl-6-cyclopropyl-N-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and its pyrazolopyridine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C25H24N4O2

Molecular Weight

412.5 g/mol

IUPAC Name

1-benzyl-6-cyclopropyl-N-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C25H24N4O2/c1-16-23-21(25(30)26-19-10-12-20(31-2)13-11-19)14-22(18-8-9-18)27-24(23)29(28-16)15-17-6-4-3-5-7-17/h3-7,10-14,18H,8-9,15H2,1-2H3,(H,26,30)

InChI Key

NNXRNAAAZOVVPY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NC4=CC=C(C=C4)OC)CC5=CC=CC=C5

Origin of Product

United States

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